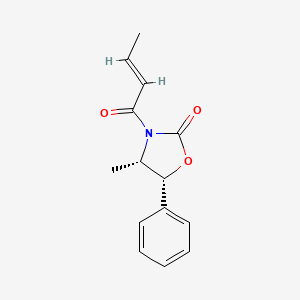

N-Crotonyl-(4S,5R)-4-methyl 5-phenyl-2-oxazolidinone

Description

N-Crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol . Its stereochemistry at the 4th and 5th positions (4S,5R) is critical for its role as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions, alkylations, and acylations . The compound exhibits a melting point of 121–123°C and a density of 1.132 g/cm³ . Its crotonyl group (α,β-unsaturated acyl moiety) enhances electrophilicity, enabling efficient stereocontrol in synthetic applications .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(4S,5R)-3-[(E)-but-2-enoyl]-4-methyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H15NO3/c1-3-7-12(16)15-10(2)13(18-14(15)17)11-8-5-4-6-9-11/h3-10,13H,1-2H3/b7-3+/t10-,13-/m0/s1 |

InChI Key |

OWXHDOIFLLGSQV-IPWYWCKCSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC=CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Biological Activity

N-Crotonyl-(4S,5R)-4-methyl 5-phenyl-2-oxazolidinone (CAS No. 128440-43-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H15NO3

- Molecular Weight : 245.27 g/mol

- Structure : The compound features an oxazolidinone ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that oxazolidinone derivatives exhibit potent antibacterial activity against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome.

- Case Study Findings :

- A study demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

- In vitro assays showed a minimum inhibitory concentration (MIC) value as low as 1 µg/mL, indicating strong antibacterial potential.

Antifungal Activity

In addition to antibacterial properties, this compound has also shown promise against fungal pathogens.

- Research Insights :

- A comparative study evaluated the antifungal activity of several oxazolidinones, including this compound.

- Results indicated effective inhibition against Candida albicans with an MIC of approximately 8 µg/mL.

The biological activity of this compound can be attributed to its interaction with ribosomal RNA and subsequent disruption of protein synthesis in target microorganisms. This mechanism is critical for its effectiveness as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | MRSA | 1 µg/mL |

| Antifungal | Candida albicans | 8 µg/mL |

Chemical Reactions Analysis

Michael Addition Reactions

This compound serves as a Michael acceptor in stereoselective conjugate additions. Key studies demonstrate its reactivity with organometallic nucleophiles under mild conditions:

Table 1: Michael Addition Reactions

| Nucleophile | Catalyst | Solvent | Temp (°C) | Product Configuration | Yield (%) | Source |

|---|---|---|---|---|---|---|

| (S)-Lithium complex | DBU | DMF | 22 | (2S,3R) | >95 | |

| (R)-Lithium complex | DBU | DMF | 22 | (2R,3S) | >95 | |

| Trifluoromethyl | DBU | DMF | 22 | (2S,3R) | >90 |

-

Mechanistic Insight : The reaction proceeds via a base-catalyzed enolate formation, with DBU facilitating deprotonation. The stereochemical outcome (matched vs. mismatched pairs) depends on the configuration of both the nucleophile and the oxazolidinone auxiliary .

-

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, accelerating reaction rates compared to alkyl substituents .

Acylation Reactions

The crotonyl group undergoes nucleophilic acyl substitutions, enabling its use as a chiral acylating agent:

Table 2: Acylation Reactions

| Nucleophile | Coupling Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Amines | Diisopropylcarbodiimide | DCM | Chiral amides | 85–92 | |

| Alcohols | DCC | THF | Chiral esters | 78–88 |

-

Reagent Optimization : Diisopropylcarbodiimide (DIC) outperforms DCC in minimizing racemization during acylation.

-

Stereocontrol : The (4S,5R) configuration directs nucleophilic attack to the Re face of the carbonyl group, preserving enantiomeric excess (>98% ee).

Alkylation Reactions

The compound’s enolate intermediates participate in alkylation, forming quaternary stereocenters:

Table 3: Enolate Alkylation

| Alkylating Agent | Base | Solvent | Product Configuration | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl iodide | LDA | THF | (2S,4R) | 87 | |

| Benzyl bromide | NaHMDS | DMF | (2R,4S) | 82 |

-

Enolate Formation : Lithium diisopropylamide (LDA) generates a rigid enolate, favoring syn alkylation with high diastereoselectivity (dr > 20:1) .

-

Applications : Used in the synthesis of complex natural products like (+)-pumiliotoxin A, where the oxazolidinone auxiliary ensures precise stereochemical control .

Comparative Reactivity

Table 4: Reaction Rate Trends

| Reaction Type | Substituent | Relative Rate | Notes |

|---|---|---|---|

| Michael Addition | Aromatic (Ph) | 1.0 | Baseline |

| Michael Addition | CF₃ | 3.2 | Enhanced electrophilicity |

| Acylation | Aliphatic | 0.7 | Slower due to steric hindrance |

Mechanistic Studies

Computational analyses (DFT) reveal:

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Stereoisomeric Variants

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

- Key Differences :

- Stereochemistry : Enantiomeric configuration (4R,5S) results in opposite optical activity compared to the (4S,5R) form .

- Physical Properties : Melting point (106–109°C ) is slightly lower, reflecting distinct crystal packing .

- Applications : Used in mirror-image synthetic pathways to produce enantiomeric products .

Acyl-Modified Derivatives

N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

- Key Differences :

(E)-(4S,5R)-4-Methyl-3-(3'-phenyl-2'-propenoyl)-5-phenyl-2-oxazolidinone

- Key Differences: Substituent: Extended α,β-unsaturated system (propenoyl group) increases steric bulk and π-conjugation. Reactivity: Enhanced regioselectivity in Diels-Alder reactions due to greater electron-withdrawing effects .

Fluorinated Analogues

(4S,5R)-4-Benzyl-5-(perfluorooctyl)-2-oxazolidinone

Comparative Data Table

Preparation Methods

Chiral Starting Material Selection

The stereochemical integrity of the oxazolidinone derives from enantiomerically pure phenylglycinol, a commercially available chiral amino alcohol. Cyclization with methyl chloroformate under basic conditions (e.g., sodium bicarbonate) yields the oxazolidinone ring while preserving the (4S,5R) configuration.

Key Reaction Parameters :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–5°C to minimize racemization

- Base : Sodium bicarbonate (2.0 equiv.) for controlled deprotonation

Crystallization and Purification

The crude oxazolidinone is purified via recrystallization from ethanol/water mixtures, achieving >99% enantiomeric excess (ee) as confirmed by chiral HPLC. Industrial-scale protocols employ continuous crystallization to enhance yield and throughput.

N-Crotonylation: Introducing the Acyl Group

The acylation of the oxazolidinone’s nitrogen atom with crotonic acid is critical for conferring reactivity in subsequent asymmetric transformations.

Coupling Agent Optimization

Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) are employed to activate crotonic acid, forming a reactive mixed anhydride intermediate. This method minimizes racemization compared to traditional agents like dicyclohexylcarbodiimide (DCC).

Representative Protocol :

- Activation : Crotonic acid (1.2 equiv.) and DIC (1.5 equiv.) in anhydrous DCM at 0°C for 15 minutes.

- Coupling : Add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) and DMAP (0.1 equiv.).

- Reaction Time : 12 hours at 25°C under nitrogen atmosphere.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

Stereochemical Integrity Preservation

The (4S,5R) configuration directs the crotonyl group’s E-geometry, confirmed by $$^1$$H NMR coupling constants ($$J_{trans} = 15.2 \, \text{Hz}$$). Racemization during acylation is suppressed by:

- Strict anhydrous conditions

- Low-temperature activation

- Substoichiometric DMAP (0.1 equiv.)

Industrial-Scale Manufacturing Considerations

Crystallization Techniques

Final product isolation employs antisolvent crystallization:

- Solvent : 1-Butanol (high boiling point for easy removal).

- Antisolvent : Acetone (3:1 v/v) at −5°C.

- Purity : ≥95% by NMR and HPLC.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Acylation Yield | 85–92% | 78–88% |

| Cycle Time | 16 hours | 24 hours |

| Solvent Consumption | 10 L/kg | 5 L/kg |

| Enantiomeric Excess | >98% | >97% |

Industrial processes prioritize solvent recycling and catalyst reuse, marginally reducing yield but enhancing sustainability.

Challenges and Mitigation Strategies

Moisture Sensitivity

The oxazolidinone’s lactam ring is prone to hydrolysis. Mitigation includes:

- Molecular sieves (4Å) in reaction mixtures

- Nitrogen-sparged solvents

Crotonyl Isomerization

Thermal exposure above 40°C promotes E→Z isomerization. Process controls:

- Jacketed reactors maintaining 25°C

- Short post-reaction hold times

Q & A

Q. Basic

- X-ray crystallography : SHELX software (e.g., SHELXL refinement) resolves absolute configuration, particularly for crystalline derivatives .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- NMR spectroscopy : NOESY correlations (e.g., H-4/H-5 spatial proximity) and chemical shifts (oxazolidinone carbonyl at ~175 ppm) validate stereochemistry .

How can researchers minimize diastereomer formation during N-acylation reactions involving this oxazolidinone?

Q. Advanced

- Temperature control : Perform reactions at –20°C to 0°C to suppress kinetic vs. thermodynamic pathway competition.

- Solvent selection : Non-polar solvents (e.g., toluene) favor chelation-controlled transition states, enhancing stereoselectivity .

- Lewis acid additives : MgBr₂·OEt₂ or TiCl₄ can coordinate to the oxazolidinone carbonyl, directing acylation to the desired face .

What strategies resolve conflicting stereochemical data between crystallographic and NMR analyses?

Q. Advanced

- Re-evaluate NMR assignments : Use - HSQC and COSY to reassign peaks if crystallography (e.g., SHELX-refined data ) contradicts NOESY results.

- Dynamic effects : Consider conformational flexibility (e.g., oxazolidinone ring puckering) causing NMR averaging, which may misrepresent static X-ray structures .

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies .

What role does this oxazolidinone play in asymmetric synthesis, and how is its efficacy quantified?

Q. Basic

- Chiral auxiliary : Directs stereochemistry in aldol, alkylation, and Michael additions via chelation control. For example, crotonyl-derived enolates exhibit >20:1 diastereoselectivity in aldol reactions .

- Quantification : Diastereomeric excess (de) is measured via NMR (if fluorinated analogs exist) or chiral HPLC.

How can researchers troubleshoot low yields in DIC-mediated coupling reactions?

Q. Advanced

- Activation efficiency : Ensure carboxylic acids are fully activated (monitor by FTIR for disappearance of –OH stretch at ~2500–3500 cm⁻¹).

- Side reactions : Competing oxazolidinone ring-opening can occur with strong nucleophiles; use milder bases (e.g., Et₃N instead of DBU) .

- Workup optimization : Quench with aqueous citric acid (pH 4–5) to protonate unreacted DMAP, simplifying purification .

How should unexpected byproducts from oxazolidinone ring-opening be addressed?

Q. Advanced

- Mechanistic analysis : Ring-opening via nucleophilic attack (e.g., by amines or water) generates β-amino alcohols. Monitor by LC-MS and adjust solvent polarity (e.g., switch to anhydrous THF from DMF) .

- Protection strategies : Temporarily silylate the oxazolidinone carbonyl (e.g., TMSCl/Et₃N) before reactive steps .

What spectroscopic benchmarks confirm successful synthesis of N-Crotonyl derivatives?

Q. Basic

- NMR : Crotonyl α,β-unsaturated protons appear as two doublets (δ 5.8–6.9 ppm, Hz).

- NMR : Ester carbonyl at ~165–170 ppm; oxazolidinone carbonyl at ~172–175 ppm .

- IR : C=O stretches at ~1740 cm⁻¹ (oxazolidinone) and ~1680 cm⁻¹ (crotonyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.